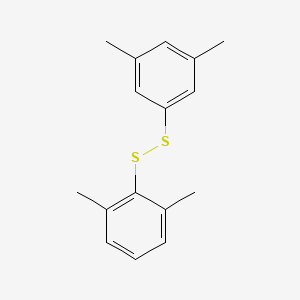
Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Xylyl 3,5-xylyl disulfide is an organic compound with the molecular formula C16H18S2. It is characterized by the presence of two xylyl groups (2,6-xylyl and 3,5-xylyl) connected by a disulfide bond. This compound is part of the broader class of disulfides, which are known for their sulfur-sulfur bonds. Disulfides play significant roles in various chemical and biological processes, including the stabilization of protein structures and the formation of certain pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-xylyl 3,5-xylyl disulfide can be achieved through several methods. One common approach involves the reaction of organic halides with sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 70°C . This method is advantageous due to its simplicity and scalability.
Another method involves the oxidation of the corresponding thiols. Thiols can be synthesized from alkyl halides, and their oxidation leads to the formation of disulfides. This process can be carried out using various oxidizing agents, including hydrogen peroxide (H2O2), iodine (I2), and other mild oxidants .
Industrial Production Methods
In industrial settings, the production of 2,6-xylyl 3,5-xylyl disulfide often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The choice of reagents and conditions is optimized to maximize yield and minimize by-products. Industrial methods may also incorporate advanced purification techniques to obtain high-purity disulfide compounds .
Chemical Reactions Analysis
Types of Reactions
2,6-Xylyl 3,5-xylyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
2,6-Xylyl 3,5-xylyl disulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex sulfur-containing compounds.
Biology: Studied for its role in redox biology and its potential effects on cellular processes involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of drugs targeting oxidative stress and related conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-xylyl 3,5-xylyl disulfide involves its ability to undergo redox reactions, particularly the interconversion between its disulfide and thiol forms. This redox activity allows it to participate in various biochemical processes, including the modulation of protein function through the formation and reduction of disulfide bonds. The compound can interact with molecular targets such as enzymes and signaling proteins, influencing pathways related to oxidative stress and cellular redox homeostasis .
Comparison with Similar Compounds
Similar Compounds
Di(3,5-xylyl) disulfide: Similar structure but with different substitution patterns on the aromatic rings.
Di(2,6-xylyl) disulfide: Similar structure but with different substitution patterns on the aromatic rings.
Diphenyl disulfide: Lacks the methyl groups present in 2,6-xylyl 3,5-xylyl disulfide.
Uniqueness
2,6-Xylyl 3,5-xylyl disulfide is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of both 2,6-xylyl and 3,5-xylyl groups provides a distinct steric and electronic environment, affecting its behavior in chemical reactions and its interactions with biological molecules .
Properties
CAS No. |
65104-34-9 |
|---|---|
Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[(2,6-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-12(2)10-15(9-11)17-18-16-13(3)6-5-7-14(16)4/h5-10H,1-4H3 |
InChI Key |
MMXSWXFYBANZPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)SSC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)
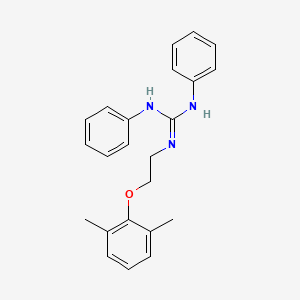
![Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)
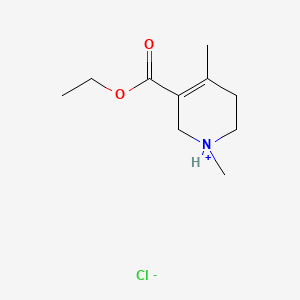

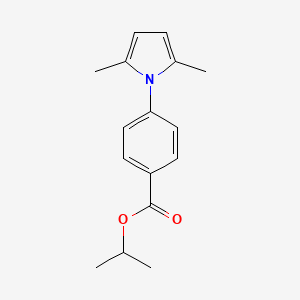
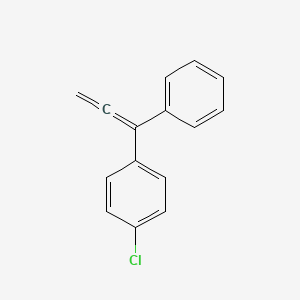
![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)
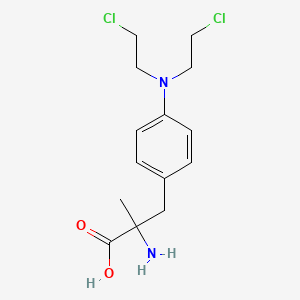
![2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione](/img/structure/B13777206.png)
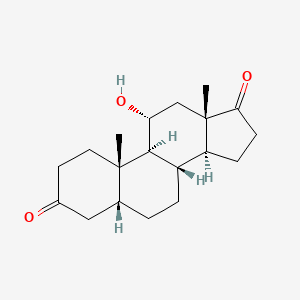

![(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13777226.png)
